molecular formula C22H27N5O3 B11153288 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1'-ethyl-3',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1'-ethyl-3',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone

Cat. No.: B11153288
M. Wt: 409.5 g/mol
InChI Key: SQVXCWHAGBNIOM-UHFFFAOYSA-N
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Description

5-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1’-ETHYL-3’,5’-DIMETHYL-1’H,2H-3,4’-BIPYRAZOLE is a complex organic compound that features a tetrahydroisoquinoline core with dimethoxy substitutions and a bipyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1’-ETHYL-3’,5’-DIMETHYL-1’H,2H-3,4’-BIPYRAZOLE typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Dimethoxy Substitution:

    Formation of the Bipyrrole Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the Two Moieties: The final step involves coupling the tetrahydroisoquinoline and bipyrrole moieties through a carbonyl linkage, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting specific receptors or enzymes.

    Biochemistry: It can be used as a probe to study biochemical pathways and interactions.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Its incorporation into polymers can impart unique properties to the resulting materials.

Mechanism of Action

The mechanism of action of 5-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1’-ETHYL-3’,5’-DIMETHYL-1’H,2H-3,4’-BIPYRAZOLE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can either activate or inhibit the target’s function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the bipyrrole moiety.

    1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the methoxy substitutions.

    3,4-Dihydroisoquinoline: Lacks the tetrahydroisoquinoline core’s full saturation.

Uniqueness

The uniqueness of 5-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1’-ETHYL-3’,5’-DIMETHYL-1’H,2H-3,4’-BIPYRAZOLE lies in its combination of the tetrahydroisoquinoline core with dimethoxy substitutions and the bipyrrole moiety. This structure imparts specific chemical and physical properties that are not found in simpler or less substituted analogs.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C22H27N5O3/c1-6-27-14(3)21(13(2)25-27)17-11-18(24-23-17)22(28)26-8-7-15-9-19(29-4)20(30-5)10-16(15)12-26/h9-11H,6-8,12H2,1-5H3,(H,23,24)

InChI Key

SQVXCWHAGBNIOM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C

Origin of Product

United States

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